molecular formula C14H14N2O4 B134073 3-Hhni CAS No. 149916-74-5

3-Hhni

Cat. No.: B134073
CAS No.: 149916-74-5
M. Wt: 274.27 g/mol
InChI Key: XTBVUYWNYGORBR-UHFFFAOYSA-N
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Description

However, based on contextual analysis of similar nomenclature and available data, 3-Hexene (C₆H₁₂) is a plausible candidate for comparison. 3-Hexene is an alkene with a double bond at the third carbon position, characterized by its molecular weight of 84.16 g/mol and CAS number 592-47-2 . It is widely used in organic synthesis, polymer chemistry, and as a solvent due to its non-polar nature. Structural analogs and functionally related compounds include 3-Hexyne (an alkyne), 3-Nitro-2H-chromene (a nitro-substituted chromene), and 3H-Phenothiazine derivatives (heterocyclic compounds with sulfur and nitrogen).

Properties

CAS No.

149916-74-5

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-hex-1-ynyl-3-hydroxy-5-nitro-1H-indol-2-one

InChI

InChI=1S/C14H14N2O4/c1-2-3-4-5-8-14(18)11-9-10(16(19)20)6-7-12(11)15-13(14)17/h6-7,9,18H,2-4H2,1H3,(H,15,17)

InChI Key

XTBVUYWNYGORBR-UHFFFAOYSA-N

SMILES

CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O

Canonical SMILES

CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O

Synonyms

3-(1-hexynyl)-3-hydroxy-5-nitro-2-indolinone
3-HHNI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hhni typically involves multi-step organic reactions. One common approach is the alkylation of 3-hydroxy-5-nitro-2-indolinone with 1-hexyne under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Hhni can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder in acetic acid.

    Substitution: The hexynyl group can participate in nucleophilic substitution reactions, where the terminal alkyne can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: H2/Pd-C, iron powder in acetic acid

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: 3-(1-Hexynyl)-5-nitro-2-indolinone

    Reduction: 3-(1-Hexynyl)-3-hydroxy-2-indolinone

    Substitution: Various substituted indolinone derivatives

Scientific Research Applications

3-Hhni has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers or photoactive compounds.

Mechanism of Action

The mechanism of action of 3-Hhni involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The hexynyl group can participate in covalent bonding with nucleophilic sites on target molecules, further modulating the compound’s activity.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Thermodynamic Data: NIST provides robust thermochemical data for 3-Hexene (e.g., boiling point: 63°C) but lacks detailed studies on its nitro or phenothiazine analogs .
  • Safety Profiles : 3-Nitro-2H-chromene’s safety data sheets highlight inhalation risks, whereas 3-Hexene poses standard hydrocarbon hazards (flammability) .

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